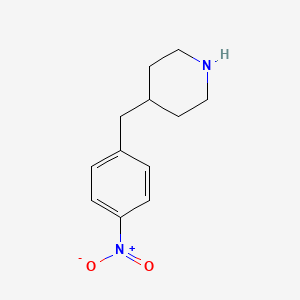
4-(4-Nitrobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N The compound this compound is characterized by the presence of a nitrobenzyl group attached to the piperidine ring
Mechanism of Action
Target of Action
4-(4-Nitrobenzyl)piperidine is a chemical compound that has been used in scientific studies as a model nucleophile . It is designed to mimic the mammalian mixed-function oxidase enzymes and is used to activate target compounds to reactive electrophiles .
Mode of Action
The compound interacts with its targets through a chemical activation system (CAS). The CAS activates target compounds to reactive electrophiles, which are then assayed by reaction with this compound . This interaction results in a violet color following alkylation .
Biochemical Pathways
It is known that the compound is involved in the activation of target compounds to reactive electrophiles , which could potentially affect various biochemical pathways.
Result of Action
The primary result of the action of this compound is the activation of target compounds to reactive electrophiles . This activation is detected by a change in color to violet following alkylation .
Biochemical Analysis
Biochemical Properties
It is known to be used for the detection of epoxides and methylating reagents . It is also used in tests for alkylating agents
Cellular Effects
It is known to react with certain compounds following chemical oxidative activation
Molecular Mechanism
It is known to undergo reactions with certain compounds following chemical oxidative activation
Temporal Effects in Laboratory Settings
It is known to react with certain compounds following chemical oxidative activation
Metabolic Pathways
It is known to undergo reactions with certain compounds following chemical oxidative activation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrobenzyl)piperidine typically involves the reaction of piperidine with 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.
Reduction: Formation of 4-(4-Aminobenzyl)piperidine.
Substitution: Formation of various substituted benzyl piperidine derivatives.
Scientific Research Applications
4-(4-Nitrobenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
4-(4-Nitrobenzyl)pyridine: Shares structural similarities but has different reactivity due to the presence of a pyridine ring.
4-(4-Aminobenzyl)piperidine: A reduced form of 4-(4-Nitrobenzyl)piperidine with an amino group instead of a nitro group.
4-(4-Fluorobenzyl)piperidine: Contains a fluorine atom instead of a nitro group, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activity. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWJNEWPWOHGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
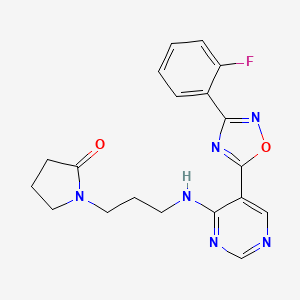
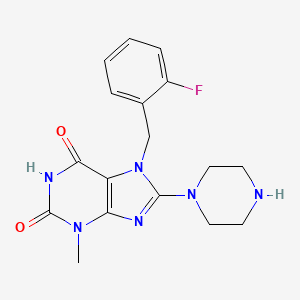
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)
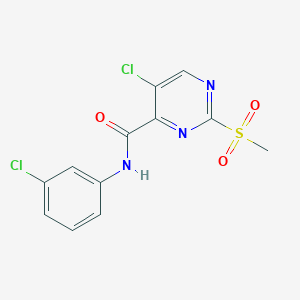
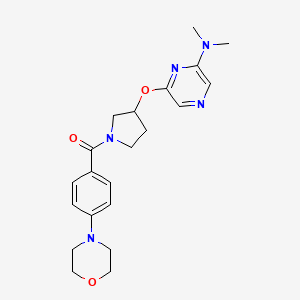
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)
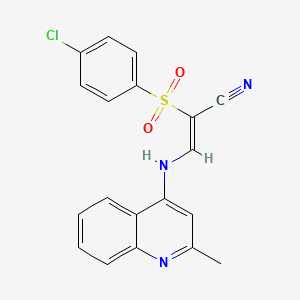
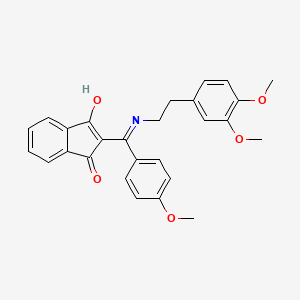
![4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2442452.png)
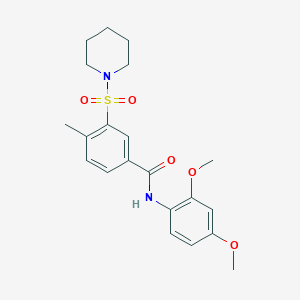

![Tert-butyl N-[2-methyl-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butan-2-yl]carbamate](/img/structure/B2442455.png)
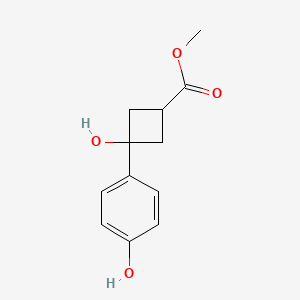
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2442457.png)
